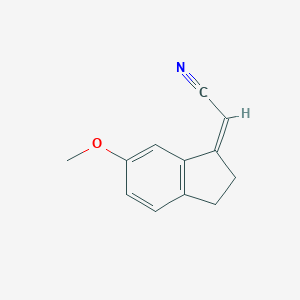

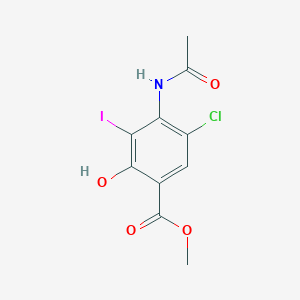

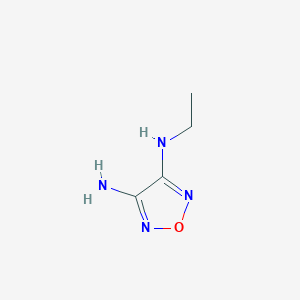

(2Z)-(6-甲氧基-2,3-二氢-1H-茚-1-亚甲基)丙腈

描述

Acetonitrile is an aliphatic nitrile and a volatile organic compound. It is less dense than water and its vapor is denser than air . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

Synthesis Analysis

Acetonitrile can be prepared by high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal in a reduced valence state as a catalyst . It is also used in the synthesis of a variety of important compounds .Molecular Structure Analysis

The structure and dynamics of acetonitrile have been studied using molecular simulations and neutron scattering . These studies provide detailed information about the kinetics and the optical properties of acetonitrile.Chemical Reactions Analysis

Acetonitrile has been used in various chemical reactions. For example, it has been used as an amino source in copper-catalyzed mild electrochemical C–H amidation reactions . It also shows reactivity in the Li–O2 battery .Physical And Chemical Properties Analysis

Acetonitrile has a boiling point of 179°F, a molecular weight of 41.1, and a freezing point/melting point of -49°F . Its vapor pressure is 73 mmHg .科学研究应用

反应机理和合成

Döpp 等人(2006 年)进行的一项研究展示了涉及 (1,3-二氧代-2,3-二氢-1H-茚-2-亚甲基)丙二腈与 N-芳基异吲哚啉的多步反应,导致形成复杂的萘醌-腈。这项工作突出了该化合物在有机合成中促进重排和环扩大的作用 (D. Döpp 等,2006)。

Döpp 等人(2002 年)对二氰亚甲基化合物作为氰化试剂的研究表明,当类似的化合物与 N-芳基-2,3-二氢-1H-苯并[d,e]异喹啉反应时,会导致形成相应的腈,展示了此类化合物在氰化反应中的潜力 (D. Döpp 等,2002)。

在一项晶体学研究中,Manimekalai 等人(2014 年)研究了一种作为丙腈一水合物的 перимидин衍生物的结晶,强调了对衍生自涉及 (2Z)-(6-甲氧基-2,3-二氢-1H-茚-1-亚甲基)丙腈或其类似物的反应的化合物的结构见解 (A. Manimekalai 等,2014)。

Opatz 和 Ferenc(2004 年)发现了一种出乎意料的三组分缩合,导致形成氨基-(3-氧代-2,3-二氢-1H-异吲哚-1-亚甲基)丙腈,揭示了一类新的异吲哚啉酮,并突出了该化合物在复杂合成途径中的作用 (T. Opatz & D. Ferenc, 2004)。

安全和危害

未来方向

The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds. In the future, improved packing procedures, a better understanding of the colloidal properties of particle suspensions, and the study of the rheological behavior of packed beds and the final bed structure could lead to practical solutions that can double the column efficiencies .

属性

IUPAC Name |

(2Z)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYYQCFIZIIWLL-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(CC/C2=C/C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473075 | |

| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

CAS RN |

468104-14-5 | |

| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)